molecular formula C19H20N4O2 B12268608 3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one

3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12268608
M. Wt: 336.4 g/mol
InChI Key: BCDNQHFFCWYRHA-UHFFFAOYSA-N
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Description

3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a pyrrolidine ring and a pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-methyl-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinazolin-4-one

InChI

InChI=1S/C19H20N4O2/c1-13-11-20-9-7-17(13)25-14-8-10-23(12-14)19-21-16-6-4-3-5-15(16)18(24)22(19)2/h3-7,9,11,14H,8,10,12H2,1-2H3

InChI Key

BCDNQHFFCWYRHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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